N'-(4-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine
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Overview
Description
N’-(4-Methoxybenzyl)-N,N-dimethylpropane-1,3-diamine is an organic compound characterized by the presence of a 4-methoxybenzyl group attached to a propane-1,3-diamine backbone
Mechanism of Action
- Its primary targets include:
- QTC-4-MeOBnE modulates its targets, leading to specific effects:
- QTC-4-MeOBnE impacts:
- Cellular Effects :
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine typically involves the reaction of 4-methoxybenzyl chloride with N,N-dimethylpropane-1,3-diamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N’-(4-Methoxybenzyl)-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: N’-(4-Methoxybenzyl)-N,N-dimethylpropane-1,3-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(4-Methoxybenzyl)-N,N-dimethylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
- N-(4-Methoxybenzyl)-N-methylamine
- N-(4-Methoxybenzyl)-N,N-dimethylamine
- N-(4-Methoxybenzyl)-N,N-diethylamine
Comparison: N’-(4-Methoxybenzyl)-N,N-dimethylpropane-1,3-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-15(2)10-4-9-14-11-12-5-7-13(16-3)8-6-12/h5-8,14H,4,9-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAUMPOVXIWSMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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